molecular formula C10H6F3N3 B3034254 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole CAS No. 1500844-32-5

2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole

Cat. No.: B3034254
CAS No.: 1500844-32-5
M. Wt: 225.17 g/mol
InChI Key: IFSWUJHOYKYNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole (2-CM6-TFMB) is a heterocyclic compound that is used in a variety of scientific research applications. This compound has been studied extensively in order to better understand its biochemical and physiological effects and to identify potential future directions for its use. In

Scientific Research Applications

Antiparasitic and Antimicrobial Applications

Research has demonstrated the effectiveness of 2-(trifluoromethyl)benzimidazole derivatives as potent antiparasitic agents. These compounds have shown significant activity against protozoa such as Giardia lamblia, Entamoeba histolytica, and the helminth Trichinella spiralis, outperforming standard treatments like Albendazole and Metronidazole in some cases. The study highlights the potential of these derivatives in treating infections caused by these parasites, with one compound being notably active against T. spiralis (Navarrete-Vázquez et al., 2001). Additionally, benzimidazole derivatives have exhibited antimicrobial properties, effectively combating bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans (Salahuddin et al., 2017).

Anticancer Research

2-(Cyanomethyl)benzimidazoles have been investigated for their anticancer properties, leading to the development of novel pyrido[1,2-a]benzimidazole derivatives with significant antitumor activity, especially against human breast adenocarcinoma cell lines (Hanan M. Refaat, 2011). This suggests a promising avenue for the development of new chemotherapeutic agents.

Material Science Applications

In material science, benzimidazole derivatives featuring a trifluoromethyl group have been utilized in the synthesis of soluble polyimides. These materials exhibit high thermal stability, low coefficient of thermal expansion, and notable solubility in aprotic polar solvents, attributed to the presence of trifluoromethyl groups. Such characteristics are desirable for applications requiring high-performance polymers with excellent heat resistance and mechanical properties (Hyungsam Choi et al., 2008).

Future Directions

The future directions for “2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole” could involve further exploration of its potential as a ferroptosis inducer . This could include investigating its effects on different types of cancer cells and optimizing its structure for increased efficacy .

Properties

IUPAC Name

2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSWUJHOYKYNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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